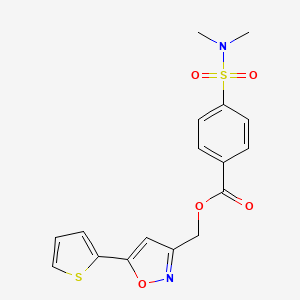

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate is a chemical compound with potential applications in scientific research.

Applications De Recherche Scientifique

Nematicide Activity

Plant-parasitic nematodes (PPNs) pose a significant threat to crop health, leading to substantial financial losses. Tioxazafen (3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole) is a broad-spectrum nematicide developed by Monsanto, demonstrating effective control against various nematode species. To enhance nematocidal activity, researchers synthesized derivatives of 1,2,4-oxadiazole by introducing haloalkyl groups at the 5-position of tioxazafen. These derivatives were systematically evaluated for their nematocidal effects. Notably, compound A1 exhibited excellent activity against Bursaphelenchus xylophilus, with LC50 values of 2.4 μg/mL, surpassing conventional nematicides like avermectin, tioxazafen, and fosthiazate. The nematocidal mechanism of A1 appears to involve modulation of the acetylcholine receptor in B. xylophilus .

Structural Studies and Molecular Properties

Researchers have investigated the structures and molecular properties of derivatives containing this compound. Using a DFT-D3 (B3LYP (+D3)) approach with the 6-311G (d,p) basis set, they explored physicochemical properties and binding interactions with specific receptors, such as the CB1 receptor .

Crystal Structure Determination

Crystallographic studies have been conducted to determine the crystal structure of related compounds. These investigations provide valuable insights into the arrangement of atoms and molecular conformations, aiding in understanding the compound’s behavior and potential applications .

Synthesis and Reactivity

Researchers have explored synthetic routes to obtain derivatives substituted exclusively at the 5-position of the thiophene ring. Oxidation followed by electrophilic substitution reactions (e.g., nitration, sulfonation, bromination, formylation, and acylation) led to the formation of various derivatives. These studies contribute to our understanding of the compound’s reactivity and potential functionalization pathways .

Propriétés

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S2/c1-19(2)26(21,22)14-7-5-12(6-8-14)17(20)23-11-13-10-15(24-18-13)16-4-3-9-25-16/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXQWWYSEBJCTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

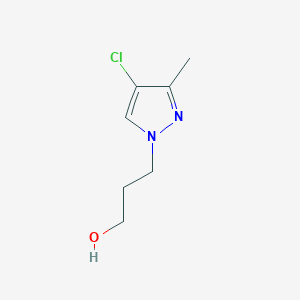

![1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B2415202.png)

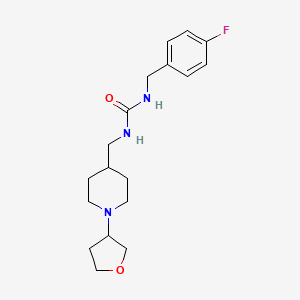

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2415207.png)

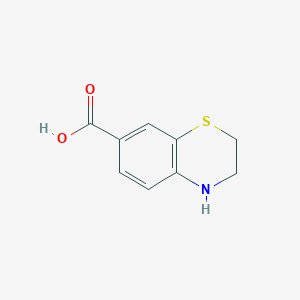

![(4,4-Difluorocyclohexyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2415211.png)

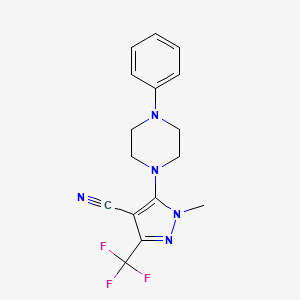

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2415223.png)